![molecular formula C10H12F3NO2 B3022669 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline CAS No. 946784-32-3](/img/structure/B3022669.png)
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline
Overview
Description
The compound “4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline” is an organic compound that contains an aniline group, a methoxyethoxy group, and a trifluoromethyl group . Aniline is a primary amine that consists of a benzene ring attached to an amino group. Methoxyethoxy refers to an ether that is used as a protecting group in organic synthesis. Trifluoromethyl is a group of atoms commonly used in medicinal chemistry due to its bioisosteric properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the aniline group, the methoxyethoxy group, and the trifluoromethyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aniline, methoxyethoxy, and trifluoromethyl groups attached to the benzene ring . The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the aniline, methoxyethoxy, and trifluoromethyl groups . For example, the aniline group might undergo reactions typical of primary amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the aniline, methoxyethoxy, and trifluoromethyl groups . For example, the trifluoromethyl group might increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
- MTFMA has been investigated for its potential as a drug candidate. Researchers have explored its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Its trifluoromethyl group can enhance metabolic stability and improve drug-like properties .
- The trifluoromethyl moiety in MTFMA contributes to its herbicidal and fungicidal properties. It has been studied as an active ingredient in agrochemical formulations to protect crops from pests and diseases. Its unique structure may offer advantages over existing compounds .
- MTFMA derivatives have been incorporated into organic semiconductors. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (FETs). The trifluoromethyl group influences electronic properties and stability .
- MTFMA serves as a valuable precursor for synthesizing other fluorinated compounds. Chemists use it to introduce trifluoromethyl groups into complex molecules. These fluorinated building blocks find use in diverse areas, including pharmaceuticals and agrochemicals .
- Researchers have explored MTFMA as a derivatization agent for gas chromatography (GC) and liquid chromatography (LC). Its trifluoromethyl group enhances compound detectability and improves separation efficiency. This application is particularly relevant in environmental and forensic analyses .
- MTFMA derivatives exhibit interesting photophysical properties. Scientists have used them as fluorescent probes to study molecular interactions, enzyme activity, and cellular processes. The trifluoromethyl group enhances fluorescence intensity and stability .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Organic Electronics
Fluorine-Containing Building Blocks
Analytical Chemistry and Detection Methods
Photophysical Studies and Fluorescent Probes
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-methoxyethoxy)-2-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-15-4-5-16-7-2-3-9(14)8(6-7)10(11,12)13/h2-3,6H,4-5,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBFRGLDOJPXGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.